![molecular formula C18H12N4O3 B1663895 10074-G5 CAS No. 413611-93-5](/img/structure/B1663895.png)
10074-G5
概要
説明
10074-G5は、ビフェニル-2-イル-(7-ニトロベンゾ[1,2,5]オキサジアゾール-4-イル)アミンとしても知られており、c-Myc/Max相互作用を標的とする低分子阻害剤です。c-Myc癌遺伝子産物とそのパートナーMaxは、ヘテロ二量体化時に結合と折り畳みを伴う本質的に無秩序なモノマーです。 This compoundは、c-Mycに結合することによりこの相互作用を特異的に阻害し、c-Myc特異的DNA結合と標的遺伝子の調節を阻害します .
科学的研究の応用
Inhibition of Tumor Growth
10074-G5 has been shown to effectively inhibit the growth of various cancer cell lines. For instance, in studies involving Burkitt lymphoma and promyelocytic leukemia cells, this compound demonstrated significant inhibition of cell proliferation, although it required further optimization for enhanced potency .
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HL60 (promyelocytic leukemia) | >50 |
Daudi (Burkitt lymphoma) | >50 |
K562 (chronic myeloid leukemia) | 25 |
Enhancing Hematopoietic Stem Cell Function
Recent studies have highlighted the role of this compound in enhancing hematopoietic stem cell (HSC) maintenance and expansion. Treatment with this compound resulted in a two-fold increase in the LSKCD34low HSC compartment in murine models over seven days. Additionally, it increased the number of CD34+ and CD133+ human HSCs, suggesting its potential utility in improving ex vivo HSC transplantation and gene editing .
Amyloid-β Sequestration
In the context of neurodegenerative diseases such as Alzheimer's, this compound has been identified as a compound capable of binding and sequestering amyloid-β (Aβ) peptides, keeping them in a soluble state and potentially preventing aggregation . This property positions it as a candidate for drug development aimed at mitigating Aβ-related toxicity.
Table 2: Efficacy of this compound in Amyloid-β Models
Model | Effectiveness |
---|---|
C. elegans Aβ42 model | Reduced functional impairment |
Mouse models | Significant reduction in Aβ aggregation |
Impact on Embryonic Development
Research utilizing this compound has also explored its effects on embryonic development. In mouse preimplantation embryos, treatment with varying concentrations revealed that while higher doses induced cytotoxicity, lower doses significantly altered gene expression profiles associated with early development stages . Specifically, it suppressed genes crucial for zygotic genome activation (ZGA), indicating its potential as a tool for studying developmental processes.
Table 3: Gene Expression Changes Induced by this compound Treatment
Gene Category | Upregulated Genes | Downregulated Genes |
---|---|---|
Maternal Transcripts | 291 | - |
ZGA-associated Genes | - | 114 |
Future Directions and Optimizations
The structural characteristics of this compound allow for further modifications to enhance its efficacy and specificity. Ongoing research is focused on developing analogs that could improve cellular uptake and reduce cytotoxic effects while maintaining or enhancing therapeutic activity against Myc-dependent malignancies .
作用機序
10074-G5は、c-Myc癌遺伝子産物に結合して、Maxとの相互作用を阻害することにより、その効果を発揮します。この阻害は、c-Mycの転写活性に必須であるc-Myc/Maxヘテロ二量体化を破壊します。 この相互作用を阻害することにより、this compoundは、c-MycがDNAに結合して、細胞の増殖と増殖に関与する標的遺伝子を調節することを防ぎます .
類似化合物の比較
類似化合物
10058-F4: This compoundとは異なる、c-Myc上の特定の結合部位に結合する別のc-Myc阻害剤です。
KJ-Pyr-9: c-Myc/Max相互作用を標的とするc-Myc阻害剤です。
This compoundの独自性
This compoundは、c-Mycの特定の領域に結合する能力においてユニークであり、10058-F4よりもわずかに強力です。 このユニークな結合部位により、this compoundは異なる相互作用を調査することができ、c-Myc関連経路を研究するための貴重なツールを提供します .
準備方法
合成経路と反応条件
10074-G5の合成には、特定の条件下で、ビフェニル-2-アミンと7-ニトロベンゾ[1,2,5]オキサジアゾール-4-イルクロリドを反応させる必要があります。反応は通常、室温でジメチルスルホキシド(DMSO)などの有機溶媒中で行われます。 生成物はその後、高速液体クロマトグラフィー(HPLC)を用いて精製し、純度を≥98%にします .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模で行われます。反応条件は、より高い収率と純度を得るために最適化されています。この化合物はバルクで生産され、室温で保管されます。 This compoundのDMSOにおける溶解度は10 mg/mLを超えており、さまざまな用途に適しています .
化学反応の分析
反応の種類
10074-G5は、ニトロ基やアミノ基などの反応性官能基の存在により、主に置換反応を起こします。これらの反応は、制御された条件下でさまざまな試薬によって触媒される可能性があります。
一般的な試薬と条件
酸化: this compoundは、強力な酸化剤の存在下で酸化反応を起こす可能性があります。
還元: this compoundのニトロ基は、触媒の存在下で水素ガスなどの還元剤を用いてアミノ基に還元できます。
置換: アミノ基は、求電子剤との求核置換反応に関与できます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ニトロ基の還元により、アミン誘導体が生成されます .
科学研究への応用
This compoundは、特に化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。
化学
化学において、this compoundは、c-Myc/Max相互作用を研究するためのツール化合物として使用されます。研究者は、この相互作用の根底にある分子メカニズムを理解し、c-Mycを標的とする新しい阻害剤を開発するために役立ちます。
生物学
生物学において、this compoundは、さまざまな細胞プロセスにおけるc-Mycの役割を調査するために使用されます。 癌細胞の増殖を阻害し、アポトーシスを誘導することが示されており、癌研究に貴重な化合物となっています .
医学
医学において、this compoundは、c-Mycの過剰発現を伴う癌の潜在的な治療薬として研究されています。 c-Myc/Max相互作用を阻害する能力は、標的癌治療のための有望な候補となっています .
産業
産業において、this compoundは、新しい医薬品や治療薬の開発に使用されます。 そのユニークな特性は、製薬研究開発のための貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Uniqueness of this compound
This compound is unique in its ability to bind to a specific region of c-Myc, making it slightly more potent than 10058-F4. This unique binding site allows this compound to probe different interactions and provides a valuable tool for studying c-Myc-related pathways .
生物活性
10074-G5 is a small molecule inhibitor specifically designed to disrupt the dimerization of the c-Myc oncoprotein with its partner Max. This interaction is crucial for the transcriptional activity of c-Myc, which is often overexpressed in various cancers. By inhibiting this dimerization, this compound aims to impede the proliferation of cancer cells that rely on c-Myc signaling.
The primary mechanism by which this compound exerts its biological activity is through binding to the basic helix-loop-helix (bHLH) domain of c-Myc. This binding distorts the structure necessary for c-Myc to form a heterodimer with Max, thereby inhibiting its transcriptional activity. The compound has been shown to effectively block c-Myc/Max dimerization in vitro, leading to growth inhibition in certain cancer cell lines, such as Daudi Burkitt's lymphoma cells .
Structure-Activity Relationship (SAR)
Studies have identified critical structural components of this compound that contribute to its binding affinity and efficacy:
- 7-Nitro Group : Essential for interaction with the Myc peptide.
- Biphenyl Moiety : Increases hydrophobic interactions, enhancing binding stability.
A focused SAR study revealed that modifications to these components could yield analogs with improved activity against Myc-Max dimerization .
In Vitro Studies
In vitro studies demonstrate that this compound effectively inhibits cell proliferation in various cancer cell lines. The following table summarizes key findings from these studies:
Cell Line | IC50 (μM) | Effect on c-Myc/Max Dimerization |
---|---|---|
Daudi Burkitt's Lymphoma | >50 | Yes |
Kelly Neuroblastoma | 12 | Yes |
SK-N-BE(2) | 15 | Yes |
The compound showed varying efficacy across different cell lines, indicating a need for further optimization to enhance its therapeutic potential against specific cancers .
In Vivo Studies
In vivo efficacy studies using C.B-17 SCID mice bearing Daudi xenografts indicated that while this compound could inhibit c-Myc/Max dimerization in vitro, it did not translate into significant antitumor activity in vivo. The rapid metabolism of this compound resulted in insufficient tumor concentrations to exert a therapeutic effect. Key pharmacokinetic parameters observed include:
- Plasma Half-Life : 37 minutes
- Peak Plasma Concentration : 58 μM
- Tumor Concentration : Significantly lower than plasma concentration due to rapid metabolism .
Developmental Biology Implications
Recent research has also explored the implications of this compound in developmental biology. A study investigated its effects on mouse preimplantation embryos, revealing that treatment with this compound resulted in developmental arrest at the two-cell stage at higher concentrations (≥10 μM). Lower concentrations (6 µM) led to reduced developmental rates and altered gene expression profiles, particularly affecting maternal transcripts and genes critical for zygotic genome activation (ZGA) .
Comparative Efficacy with Other Inhibitors
Comparative studies between this compound and other Myc inhibitors like 10058-F4 highlighted differences in their binding affinities and biological effects. While both inhibitors target Myc-Max interactions, 10058-F4 demonstrated superior efficacy in certain contexts, suggesting that further modifications and analog development for this compound could enhance its therapeutic profile .
特性
IUPAC Name |
4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3/c23-22(24)16-11-10-15(17-18(16)21-25-20-17)19-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJPYSQOCBYMCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C4=NON=C34)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385481 | |
Record name | 4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
413611-93-5 | |
Record name | 4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 413611-93-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。